molecular formula C16H22N2O3 B2888479 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide CAS No. 941978-77-4

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide

Katalognummer B2888479
CAS-Nummer: 941978-77-4
Molekulargewicht: 290.363
InChI-Schlüssel: QLVLFSAOMDYWOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide” is also known as Apixaban (BMS-562247). It is a direct inhibitor of activated factor X (FXa) and is in development for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The molecular formula of Apixaban is C25H25N5O4 . It has a tetrahydropyrazolopyridinone scaffold, which is a bicyclic structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apixaban involve the modification of the carboxamido linker and its cyclization to form a novel bicyclic tetrahydropyrazolopyridinone scaffold .


Physical And Chemical Properties Analysis

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans. It has a low potential for drug-drug interactions. The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .

Wissenschaftliche Forschungsanwendungen

Discovery and Development of Met Kinase Inhibitors

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)isobutyramide is structurally related to compounds identified as potent and selective inhibitors of the Met kinase family. Research has led to the development of substituted analogs demonstrating improved enzyme potency and kinase selectivity. These compounds, through oral administration, have shown complete tumor stasis in Met-dependent human gastric carcinoma models, with some advancing into clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Antimicrobial and Anti-inflammatory Applications

A new heterocycle compound closely related to this compound has been synthesized and evaluated for its nursing and treatment applications against children's bronchial pneumonia. It demonstrated significant biological activity, potentially through the inhibition of TNF-α and IL-1β release into the alveolar lavage fluid, and by affecting NF-κB activation levels in respiratory tract epithelial cells (Ding & Zhong, 2022).

Bone Turnover and Osteoporosis Prevention

Compounds structurally analogous to this compound have been identified as potent antagonists of the alpha(v)beta(3) receptor, showing significant efficacy in in vivo models of bone turnover. Such compounds are selected for clinical development aimed at the prevention and treatment of osteoporosis, highlighting their potential in affecting bone metabolism (Hutchinson et al., 2003).

Anticoagulant Intermediate Synthesis

This compound is closely related to intermediates used in the synthesis of anticoagulants such as apixaban. Studies have provided valuable X-ray powder diffraction data for these compounds, facilitating the understanding of their crystalline structures and purity levels, crucial for the development of effective anticoagulant medications (Wang et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as Apixaban , is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This interaction results in a rapid onset of inhibition of FXa , affecting both free and prothrombinase-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, Apixaban effectively disrupts the coagulation cascade, reducing thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of Apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban results in a reduction in thrombin generation and, consequently, a decrease in blood clot formation . This makes Apixaban effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. For instance, the pH level can affect its solubility . At physiological pH (1.2 - 6.8), Apixaban does not ionize, and its aqueous solubility across the physiological pH range is approximately 0.04 mg/mL . Furthermore, the presence of other drugs can potentially interact with Apixaban, although it generally has a low potential for drug-drug interactions .

Zukünftige Richtungen

Apixaban is currently in development for the prevention and treatment of various thromboembolic diseases. Its favorable pharmacological profile supports its potential use in the clinic .

Eigenschaften

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)16(20)17-12-7-8-13(14(10-12)21-3)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVLFSAOMDYWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.